1,2-Cyclohexanedimethanol

Catalog No.
S6648211
CAS No.
3971-29-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanedimethanol

CAS Number

3971-29-7

Product Name

1,2-Cyclohexanedimethanol

IUPAC Name

[2-(hydroxymethyl)cyclohexyl]methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2

InChI Key

XDODWINGEHBYRT-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)CO)CO

Canonical SMILES

C1CCC(C(C1)CO)CO

1,2-Cyclohexanedimethanol is an organic compound with the molecular formula C₈H₁₆O₂ and a CAS Registry Number of 25712-33-8. It exists as a colorless, low-melting solid and is classified as a diol due to its two hydroxyl (OH) functional groups. This compound is a mixture of isomeric forms, primarily consisting of cis and trans isomers, with commercial samples typically having a cis/trans ratio of approximately 30:70 . The compound is notable for its role as a precursor in the production of polyesters, particularly polyethylene terephthalate, which is widely used in plastic bottles and fibers .

As a Building Block for Organic Synthesis

One primary application of cyclohexane-1,2-diyldimethanol lies in its role as a versatile building block for organic synthesis. The presence of two hydroxyl functionalities allows for further chemical modifications, enabling the creation of complex molecules with diverse functionalities. Studies have shown its utility in the synthesis of:

  • Polyesters and polyurethanes: The hydroxyl groups can be reacted with diacids or diisocyanates to form polymeric materials with potential applications in coatings, adhesives, and drug delivery systems [].
  • Macrocycles: The diol can be used as a precursor for the synthesis of macrocyclic compounds, which are large ring-shaped molecules with unique properties. These macrocycles can find applications in catalysis, molecular recognition, and drug discovery [].

As a Chiral Scaffolding Molecule

Cyclohexane-1,2-diyldimethanol exists in two stereoisomeric forms, (1R,2R) and (1S,2S). These isomers differ in the spatial arrangement of their hydroxyl groups, making them chiral molecules. This chirality allows the diol to be used as a chiral scaffold in the synthesis of enantiopure compounds. Enantiopure compounds are essential in pharmaceutical development, as they often exhibit different biological activities [].

Primarily involving its hydroxyl groups. It can undergo:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Ether Formation: Reaction with alkyl halides to produce ethers.
  • Hydrogenation: In certain synthetic pathways, it can be hydrogenated to yield more saturated derivatives.

For example, the catalytic hydrogenation of dimethyl terephthalate leads to the formation of 1,2-cyclohexanedimethanol through a two-step process involving the production of dimethyl 1,4-cyclohexanedicarboxylate as an intermediate .

1,2-Cyclohexanedimethanol can be synthesized through several methods:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of dimethyl terephthalate using copper chromite catalysts. This process includes an initial step where dimethyl 1,4-cyclohexanedicarboxylate is formed, followed by its further reduction .
  • Proline-Catalyzed Reactions: A more recent synthetic route involves proline-catalyzed cycloaddition reactions with aldehydes and subsequent hydrogenation steps .
  • Direct Hydrogenation of Aromatic Compounds: Another method involves the hydrogenation of aromatic compounds like benzene dimethanol under specific conditions to yield 1,2-cyclohexanedimethanol directly .

The primary applications of 1,2-cyclohexanedimethanol include:

  • Polyester Production: It serves as a key comonomer in the synthesis of polyesters such as polyethylene terephthalate, enhancing properties like clarity and solvent resistance.
  • Epoxy Resins: It is used to produce diglycidyl ethers, which act as viscosity reducers in epoxy formulations.
  • Textiles and Carpets: The compound can be spun into fibers for use in various textile applications .

Several compounds share structural similarities with 1,2-cyclohexanedimethanol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,4-CyclohexanedimethanolC₈H₁₈O₂Used similarly in polyester production; different isomeric form.
Dimethyl TerephthalateC₁₁H₁₄O₄Precursor for cyclohexanedimethanol; widely used in plastics.
Ethylene GlycolC₂H₆O₂Common diol used in antifreeze and polyester synthesis; simpler structure.
1,3-CyclohexanedimethanolC₈H₁₈O₂Isomeric form that may exhibit different physical properties compared to 1,2-isomer.

1,2-Cyclohexanedimethanol's uniqueness lies in its specific stereochemistry and its balance between rigidity and flexibility due to its cyclohexane ring structure combined with hydroxyl groups. This configuration allows it to serve effectively in applications requiring both strength and clarity in polymer formulations .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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